molecular formula C4H10Cl2OTi B12647707 Dichloro(2-methylpropan-1-olato)titanium CAS No. 97259-78-4

Dichloro(2-methylpropan-1-olato)titanium

Cat. No.: B12647707
CAS No.: 97259-78-4
M. Wt: 192.89 g/mol
InChI Key: CYZGIKGXMHFZJY-UHFFFAOYSA-L
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Description

Dichloro(2-methylpropan-1-olato)titanium: is a chemical compound with the molecular formula C4H9Cl2OTi and a molecular weight of 191.88 g/mol . It is a titanium-based compound that features two chlorine atoms and a 2-methylpropan-1-olato ligand. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.

Properties

CAS No.

97259-78-4

Molecular Formula

C4H10Cl2OTi

Molecular Weight

192.89 g/mol

IUPAC Name

dichlorotitanium;2-methylpropan-1-ol

InChI

InChI=1S/C4H10O.2ClH.Ti/c1-4(2)3-5;;;/h4-5H,3H2,1-2H3;2*1H;/q;;;+2/p-2

InChI Key

CYZGIKGXMHFZJY-UHFFFAOYSA-L

Canonical SMILES

CC(C)CO.Cl[Ti]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dichloro(2-methylpropan-1-olato)titanium typically involves the reaction of titanium tetrachloride (TiCl4) with 2-methylpropan-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

TiCl4+C4H9OHC4H9Cl2OTi+2HCl\text{TiCl}_4 + \text{C}_4\text{H}_9\text{OH} \rightarrow \text{C}_4\text{H}_9\text{Cl}_2\text{OTi} + 2\text{HCl} TiCl4​+C4​H9​OH→C4​H9​Cl2​OTi+2HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Dichloro(2-methylpropan-1-olato)titanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state titanium compounds.

    Reduction: It can be reduced to form lower oxidation state titanium compounds.

    Substitution: The chlorine atoms can be substituted with other ligands, such as alkoxides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Ligands such as alcohols, amines, or phosphines can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide (TiO2), while substitution reactions may produce various titanium alkoxides or amides.

Scientific Research Applications

Chemistry: Dichloro(2-methylpropan-1-olato)titanium is used as a precursor in the synthesis of other titanium compounds. It is also employed in catalytic processes, such as polymerization reactions and organic transformations.

Biology and Medicine: Research into the biological and medicinal applications of this compound is ongoing

Industry: In industry, this compound is used in the production of advanced materials, such as coatings and composites. Its reactivity makes it valuable in the synthesis of high-performance materials with specific properties.

Mechanism of Action

The mechanism by which Dichloro(2-methylpropan-1-olato)titanium exerts its effects involves the interaction of the titanium center with various molecular targets. The titanium atom can coordinate with different ligands, facilitating various chemical transformations. The pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    Titanium tetrachloride (TiCl4): A common titanium compound used in various chemical processes.

    Titanium isopropoxide (Ti(OiPr)4): Another titanium alkoxide with similar reactivity.

    Dichloro(2-methylpropan-2-olato)titanium: A closely related compound with a different ligand structure.

Uniqueness: Dichloro(2-methylpropan-1-olato)titanium is unique due to its specific ligand structure, which imparts distinct reactivity and properties. This makes it valuable in applications where other titanium compounds may not be suitable.

Biological Activity

Dichloro(2-methylpropan-1-olato)titanium, with the chemical formula C4_4H9_9Cl2_2OTi and CAS number 97259-78-4, is a titanium complex that has garnered attention for its potential biological activities. This compound is part of a broader category of titanium-based materials that have been explored for various applications, including catalysis and biomedical uses. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and experimental data.

The molecular weight of this compound is 192.89 g/mol. Its structure includes titanium coordinated with two chlorides and a 2-methylpropan-1-olato ligand. The canonical SMILES representation is CC(C)CO.Cl[Ti]Cl, indicating the presence of a branched alkyl chain that may influence its biological interactions.

PropertyValue
Molecular FormulaC4_4H9_9Cl2_2OTi
Molecular Weight192.89 g/mol
CAS Number97259-78-4
Canonical SMILESCC(C)CO.Cl[Ti]Cl

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of titanium complexes, including this compound. Titanium-based compounds are known to exhibit antibacterial and antifungal activities, which are crucial in medical applications such as coatings for surgical instruments and implants.

Case Study: Antibacterial Activity

In a comparative study of titanium complexes, it was found that certain titanium compounds exhibited significant inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus. For instance, titanium dioxide (TiO2_2) nanoparticles demonstrated notable antibacterial properties, suggesting that similar mechanisms may be at play in dichloro complexes.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of titanium complexes have also been investigated in various cancer cell lines. For example, studies involving titanium nanoparticles showed selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is essential for developing effective anticancer therapies.

Table 2: Cytotoxicity Data

Cell LineIC50 (µg/mL)Remarks
HepG-2122.99 ± 4.07Liver cancer cell line
MCF-7201.86 ± 6.82Breast cancer cell line

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • Reactive Oxygen Species (ROS) Generation : Titanium complexes can induce oxidative stress in microbial cells, leading to cell death.
  • Membrane Disruption : Interaction with microbial membranes may compromise integrity, resulting in lysis.
  • Cell Cycle Arrest : In cancer cells, these compounds may interfere with cell cycle progression, leading to apoptosis.

Research Findings

A comprehensive review of literature reveals that titanium complexes can serve as effective antimicrobial agents due to their ability to disrupt microbial membranes and generate ROS. Furthermore, their application in cancer therapy is supported by evidence of selective cytotoxicity against tumor cells.

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